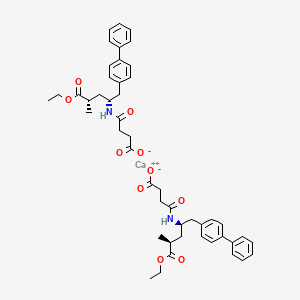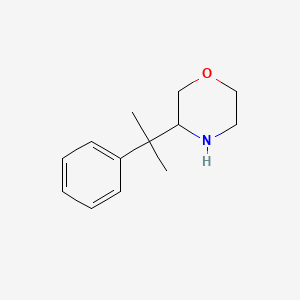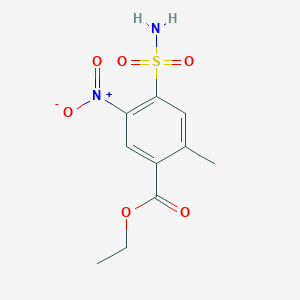
1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride is a compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a cyclopropylthiazole moiety and a cyclopropane ring, making it a unique and interesting molecule for various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropylthiazole derivatives with sulfonyl chloride reagents. The reaction conditions often include the use of polar organic solvents and may require specific catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The cyclopropyl and thiazole rings can participate in addition reactions with various reagents.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride include other sulfonyl chlorides and cyclopropylthiazole derivatives. These compounds share similar chemical properties but may differ in their reactivity and biological activities. The uniqueness of this compound lies in its specific structure, which combines the cyclopropylthiazole moiety with a sulfonyl chloride group, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H12ClNO2S2 |
|---|---|
Poids moléculaire |
277.8 g/mol |
Nom IUPAC |
1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO2S2/c11-16(13,14)10(3-4-10)5-8-6-15-9(12-8)7-1-2-7/h6-7H,1-5H2 |
Clé InChI |
FSKMNQRVWXKSDK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=CS2)CC3(CC3)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)
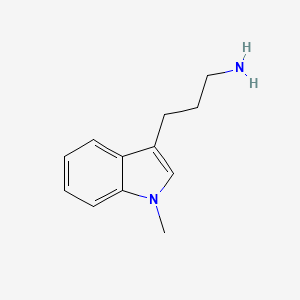
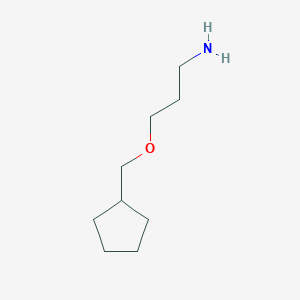

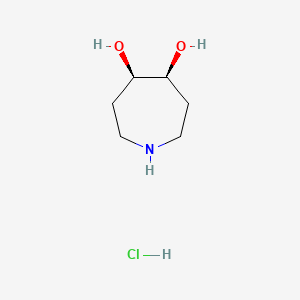
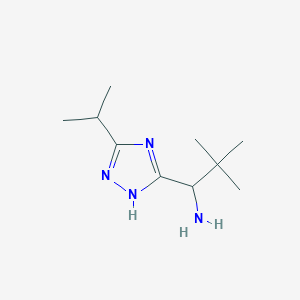
![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)
